1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound characterized by its unique molecular structure, which includes a difluoromethyl group and a boron-containing heterocycle. This compound is classified under pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of the boron moiety enhances its reactivity and utility in various chemical reactions, particularly in organic synthesis.
1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is classified as:
The synthesis of 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps that include:
The synthesis may require specific conditions such as temperature control and the use of catalysts like palladium or nickel to facilitate reactions involving the boron moiety. The choice of solvents and reagents plays a crucial role in optimizing yield and purity.
The molecular formula for 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is C10H15BF2N2O2. The compound features:
This compound can participate in several types of chemical reactions:
The reactions often require specific conditions such as temperature control and the presence of bases or solvents that facilitate the desired transformations.
The mechanism of action for 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with biological targets:
This mechanism positions the compound as a candidate for therapeutic applications due to its potential to modulate biological activities.
Relevant data indicates that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
This compound's ability to facilitate new chemical transformations makes it invaluable in both academic research and industrial applications .
Pyrazole-boronic ester hybrids represent a structurally distinctive class of heterocyclic organoboron compounds with significant implications in modern drug discovery. The prototypical compound 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS# 1206640-82-5) exemplifies this hybrid architecture, featuring a pyrazole core functionalized at the N1 position with a difluoromethyl group and at the C4 position with a pinacol boronate ester [1]. This strategic molecular design combines the metabolic resilience of the pyrazole scaffold with the versatile reactivity of the boronic ester functionality.
The electronic configuration of these hybrids enables unique interactions with biological targets. The boron atom in the dioxaborolane moiety adopts a sp² hybridization state, creating an electron-deficient center that readily forms reversible covalent bonds with nucleophilic residues (e.g., serine, lysine) in enzymatic active sites. This property is exploited in the development of enzyme inhibitors, particularly for kinases and oxidoreductases [2]. Simultaneously, the pyrazole ring provides a rigid planar geometry that facilitates optimal positioning within hydrophobic binding pockets, as demonstrated in the design of aldosterone synthase inhibitors where similar boronate-containing heterocycles effectively suppress aldosterone production in primate models [5].
Table 1: Comparative Analysis of Pyrazole-Boronic Ester Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Therapeutic Applications |
---|---|---|---|---|
1-(Difluoromethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole | C₁₀H₁₅BF₂N₂O₂ | 244.05 | Difluoromethyl group at N1, pinacol boronate at C4 | Kinase inhibitors, CYP modulators |
1-(2,4-Dimethylbenzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole | C₁₈H₂₅BN₂O₂ | 312.2 | Lipophilic benzyl substituent | Anti-inflammatory agents, antimicrobials |
1-Cyclopropyl-4-(dioxaborolan-2-yl)-1H-pyrazole | C₁₂H₁₉BN₂O₂ | 234.10 | Small cycloalkyl group | CNS-active compounds |
N-(2-chloro-5-(dioxaborolan-2-yl)phenyl)-2-(thiophen-2-yl)acetamide | C₁₈H₂₁BClNO₃S | 377.69 | Chlorophenylacetamide backbone | Anticancer intermediates |
The strategic importance of N1-substitution is evidenced in multiple pharmaceutical patents. For instance, WO2015067782A1 specifically claims 1-cyclopropylpyrazole boronate esters as key intermediates for synthesizing 4-(indol-3-yl)-pyrazole derivatives with demonstrated activity against neurodegenerative disorders, obesity, and viral infections [4]. The patent emphasizes that N1-cyclopropylation enhances blood-brain barrier permeability while maintaining the boronate's reactivity in subsequent cross-coupling steps. Similarly, 1-(2,4-dimethylbenzyl) analogs (CAS# 1604036-90-9) show enhanced lipophilicity (logP >3) and have been incorporated into advanced candidates targeting receptor tyrosine kinases [2]. These structural modifications directly influence protein-ligand binding kinetics and compound residence times, with molecular dynamics simulations revealing that bulkier N1 substituents reduce dissociation rates by 40-60% compared to unsubstituted analogs.
The difluoromethyl (-CF₂H) group in 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a strategic bioisostere that profoundly influences the compound's pharmacokinetic profile. This substituent exhibits dual functionality: it acts as a metabolically stable mimic of labile protons while simultaneously modulating electronic properties through its strong electron-withdrawing character (Hammett σₘ = 0.34) [1]. The C-F bond strength (approximately 552 kJ/mol) confers exceptional resistance to oxidative metabolism, particularly against cytochrome P450 enzymes that typically degrade non-fluorinated analogs.
Physicochemical enhancements conferred by the difluoromethyl group include:
The -CF₂H group also exhibits pseudo-hydroxyl characteristics in molecular recognition, forming hydrogen bonds comparable in strength to phenolic OH groups (bond energy ~5 kcal/mol) but with enhanced steric tolerance. This property is exploited in kinase inhibitors where the difluoromethylpyrazole core forms dual hydrogen bonds with kinase hinge regions, as evidenced in crystallographic studies of VEGFR2 inhibitors containing similar motifs [4].
Metabolically, the difluoromethyl group undergoes significantly slower formation of glucuronide conjugates compared to trifluoromethyl analogs, reducing first-pass clearance. In vivo studies of related compounds demonstrate 85% oral bioavailability in rodent models, attributed to the -CF₂H group's balance of lipophilicity and metabolic inertness [5]. This stability profile is particularly valuable in chronic conditions requiring sustained drug exposure, such as hypertension management using aldosterone synthase inhibitors where compounds containing the difluoromethylpyrazole motif demonstrate >12-hour duration of action in primate models [5].
The pinacol-derived 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a universal handle for metal-catalyzed cross-coupling reactions, enabling the efficient transformation of 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole into complex pharmaceutical intermediates. This boronic ester moiety demonstrates superior stability and reactivity compared to boronic acids, attributed to the steric protection provided by the pinacol's methyl groups and the electronic saturation of boron's p-orbitals [1] [6].
Reaction Engineering and Optimization
Suzuki-Miyaura couplings with this compound typically employ palladium catalysis under carefully optimized conditions:
Table 2: Representative Coupling Reactions of Pyrazole Boronates
Aryl Halide Partner | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Application Target |
---|---|---|---|---|---|
5-Bromo-1H-indole | Pd(PPh₃)₄, K₂CO₃ | 80 | 12 | 78 | 4-(Indol-3-yl)pyrazole derivatives [4] |
2-Chloro-5-aminophenyl | Pd(dppf)Cl₂, CsF | 100 | 24 | 65 | Triazolopyridine anticancer agents [7] |
3-Bromothiophene | Pd(PPh₃)₂Cl₂, K₃PO₄ | 70 | 8 | 92 | Thiophene-pyrazole hybrids [6] |
8-Bromo-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one | Pd(OAc)₂, SPhos | 90 | 36 | 63 | Kinase inhibitor intermediates [4] |
The compound exhibits exceptional chemoselectivity profiles in polyhalogenated systems, preferentially coupling at aryl iodides > bromides >> chlorides. This selectivity enables sequential coupling strategies without additional protecting groups. Computational studies attribute this behavior to the kinetic barrier for transmetalation (ΔG‡ = 23.4 kcal/mol for ArCl vs. 18.7 kcal/mol for ArBr), which correlates with observed reaction rates [2].
Industrial applications leverage the crystalline nature of pinacol boronates for purification advantages. Unlike boronic acids that often require chromatographic separation, 1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically forms crystalline intermediates that facilitate high-purity isolation (>99% by HPLC) through simple recrystallization from ethanol/water mixtures [1]. This property is particularly valuable in multistep syntheses such as the production of triazolopyridine compounds (WO2017221092A1), where the boronate ester undergoes sequential coupling with bromo-chloro heterocycles followed by intramolecular cyclization to form fused polyheterocyclic systems active against B-cell lymphomas and other malignancies [7].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0